rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride
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Overview
Description
“rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” is a synthetic compound that belongs to the class of oxolane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the oxolane ring through cyclization reactions.
- Introduction of the pyrazole moiety via condensation reactions.
- Functionalization of the oxolane ring with the amine group.
- Final conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. It could be studied for its interactions with biological targets such as enzymes, receptors, or nucleic acids.
Medicine
In medicinal chemistry, “this compound” may be explored for its therapeutic potential. It could be evaluated for its efficacy and safety as a drug candidate for various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine
- (2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine hydrochloride
- (2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine sulfate
Uniqueness
“rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. This can influence its solubility, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H19Cl2N3O2 |
---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
(2S,3R)-2-[1-(2-methoxyethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H17N3O2.2ClH/c1-14-5-3-13-7-8(6-12-13)10-9(11)2-4-15-10;;/h6-7,9-10H,2-5,11H2,1H3;2*1H/t9-,10+;;/m1../s1 |
InChI Key |
IZMLYSJIWFBQGM-NKRBYZSKSA-N |
Isomeric SMILES |
COCCN1C=C(C=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl |
Canonical SMILES |
COCCN1C=C(C=N1)C2C(CCO2)N.Cl.Cl |
Origin of Product |
United States |
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